Cas no 886499-35-0 (2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide)

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide is a specialized organic compound featuring a chloro-substituted propionamide moiety linked to a phenyl ring bearing a [1,2,4]triazole group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the triazole and chloro-functional groups enhances its utility in nucleophilic substitution and heterocyclic coupling reactions. Its well-defined molecular architecture ensures consistent performance in targeted applications, such as the development of bioactive molecules. The compound exhibits high purity and stability under standard handling conditions, facilitating its use in precision chemical synthesis. Its versatility and structural specificity make it a preferred choice for research and industrial applications requiring tailored molecular frameworks.
2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide structure
886499-35-0 structure
Product Name:2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide
CAS No:886499-35-0
MF:C11H11ClN4O
MW:250.684240579605
CID:4788839
Update Time:2025-10-31

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide
    • 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide
    • N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2-chloropropanamide
    • Inchi: 1S/C11H11ClN4O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,1H3,(H,15,17)
    • InChI Key: WTNOOBUXBMATSF-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NC1C=CC(=CC=1)N1C=NC=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 268
  • XLogP3: 1.9
  • Topological Polar Surface Area: 59.8

Experimental Properties

  • Melting Point: 168-170°C

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide Pricemore >>

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2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide Related Literature

Additional information on 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

Introduction to 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide (CAS No. 886499-35-0) and Its Applications in Modern Chemical Biology

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide, identified by the CAS number 886499-35-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its unique structural features, which include a chloro-substituted propionamide moiety linked to a phenyl ring bearing a [1,2,4]triazole substituent. The precise arrangement of these functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The [1,2,4]triazole moiety is a heterocyclic compound that has been widely studied for its pharmacological potential. Its three-membered ring structure contains two nitrogen atoms and one carbon atom, which contribute to its ability to interact with biological targets in diverse ways. In particular, the [1,2,4]triazole ring is known for its stability and versatility in drug design, often serving as a key pharmacophore in molecules targeting various diseases. The presence of this group in 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide enhances its potential as a building block for medicinal chemistry.

The chloro-substituted propionamide part of the molecule further contributes to its chemical reactivity and biological activity. Chloro groups are frequently incorporated into pharmaceutical compounds due to their ability to influence electronic properties and metabolic pathways. The propionamide moiety, on the other hand, is a common feature in many bioactive molecules and can serve as a hinge region for protein interactions. Together, these structural elements make 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide a promising candidate for further exploration in drug discovery.

Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in modulating biological processes. The compound 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide has been investigated for its potential role in various therapeutic areas. One of the most notable areas of research involves its application in oncology. Studies have suggested that molecules containing the [1,2,4]triazole scaffold can interfere with key signaling pathways involved in cancer cell proliferation and survival. The chloro-substituted propionamide moiety may further enhance these effects by modulating enzyme activity or protein-protein interactions.

In addition to oncology, 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide has shown promise in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, and understanding the molecular mechanisms underlying inflammation is crucial for developing effective therapies. The compound's ability to interact with inflammatory mediators and signaling pathways has been explored in preclinical studies. These studies have revealed that it may possess anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

The synthesis of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chloro-substituent and the [1,2,4]triazole ring necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes.

One of the key challenges in utilizing 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide in drug development is its solubility and bioavailability. Poor solubility can limit its effectiveness as an oral or injectable drug. However, researchers have been exploring strategies to improve solubility through structural modifications or formulation techniques. These efforts are critical for translating preclinical findings into clinical applications.

The pharmacokinetic properties of 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide are also under investigation. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosing regimens and minimizing potential side effects。 Preliminary studies have provided insights into its metabolic pathways, which could guide future drug design efforts.

In conclusion, 2-Chloro-N-(4-[1, 2, 4]) triazol - 1 - yl - phenyl - propionamide (CAS No . 886 999 - 35 - 0) is a structurally interesting compound with significant potential in pharmaceutical research . Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutics . Ongoing studies continue to uncover new applications , particularly in oncology and inflammation , highlighting its importance as a tool for advancing chemical biology . As synthetic methods improve and our understanding of its biological effects deepens , this compound is poised to play a crucial role in future drug development efforts .

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